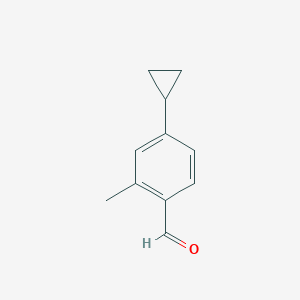

4-Cyclopropyl-2-methylbenzaldehyde

Description

Contextualizing Substituted Benzaldehydes in Contemporary Organic Synthesis

Substituted benzaldehydes are foundational building blocks in organic chemistry, valued for the reactivity of the aldehyde functional group and the versatility of the benzene (B151609) ring which can be modified with various substituents. rug.nl These compounds serve as crucial precursors in a wide array of synthetic transformations. wisdomlib.org Their high reactivity makes them valuable in the rapid synthesis of new PET-tracers for biological imaging. rug.nlacs.org

Key applications and reactions involving substituted benzaldehydes include:

Synthesis of Schiff Bases: They readily react with primary amines, including hydrazone derivatives, to form Schiff bases (imines), which are pivotal intermediates in the synthesis of nitrogen-containing heterocyclic compounds. wisdomlib.org

Carbon-Carbon Bond Formation: Substituted benzaldehydes are common electrophiles in classic reactions like the Wittig, Grignard, and aldol (B89426) reactions. They are also used as reactants with chalcone (B49325) derivatives to introduce diverse functional groups. wisdomlib.org

Heterocycle Synthesis: They are instrumental in creating a variety of heterocyclic systems, such as pyrazole (B372694) derivatives, which are prevalent in medicinal chemistry. wisdomlib.org

Modern Catalytic Processes: Recent advancements have focused on new methods for synthesizing substituted benzaldehydes, including palladium-catalyzed C-H hydroxylation and one-pot reduction/cross-coupling procedures, highlighting their continued importance as synthetic targets and intermediates. acs.orgacs.org

The specific substituents on the benzaldehyde (B42025) ring play a critical role in modulating the compound's electronic properties and steric profile, thereby influencing its reactivity and the outcome of synthetic transformations.

Table 1: Key Synthetic Applications of Substituted Benzaldehydes

| Reaction Type | Reactant/Partner | Product/Intermediate | Significance |

|---|---|---|---|

| Schiff Base Formation | Primary Amines/Hydrazones | Schiff Bases (Imines) | Precursors to N-heterocycles. wisdomlib.org |

| Chalcone Synthesis | Acetophenones | Chalcones | Intermediates for flavonoids, pyrazolines. wisdomlib.org |

| Wittig Reaction | Phosphonium Ylides | Alkenes | Versatile C=C bond formation. |

| PET Tracer Synthesis | Radiolabeled Reagents | Radiolabeled Aldehydes | Used in medical imaging. rug.nlacs.org |

| Pyrazole Synthesis | Hydrazine Derivatives | Pyrazole Derivatives | Core structures in pharmaceuticals. wisdomlib.org |

Significance of the Cyclopropyl (B3062369) Moiety in Chemical Structure and Reactivity

The cyclopropyl group is far more than a simple three-carbon alkyl substituent; its unique geometry and electronic properties make it a highly valuable "bioisostere" and structural element in modern chemistry, especially in drug discovery. iris-biotech.descientificupdate.com The incorporation of a cyclopropyl ring into a molecule can profoundly influence its physical and biological properties. nih.govresearchgate.net

Key features and contributions of the cyclopropyl moiety include:

Structural and Electronic Properties: The three carbon atoms of a cyclopropane (B1198618) ring are coplanar, with C-C bonds that are shorter (approx. 1.51 Å) and C-H bonds that are stronger than those in acyclic alkanes. nih.govacs.org The C-C bonds possess enhanced π-character due to their high degree of s-character, which influences the molecule's electronic behavior. researchgate.net

Conformational Rigidity: The ring's strained nature introduces significant conformational constraint, which can lock a molecule into a specific orientation. iris-biotech.de This is advantageous for optimizing binding to biological targets like enzyme active sites or receptors, potentially leading to a more favorable entropic contribution to binding affinity. nih.govresearchgate.net

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group often results in reduced susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com Replacing metabolically vulnerable groups (like ethyl or isopropyl) with a cyclopropyl ring is a common strategy to improve a drug candidate's pharmacokinetic profile. iris-biotech.de

Modulation of Physicochemical Properties: The cyclopropyl group can alter a molecule's lipophilicity and basicity (pKa). For instance, it is less lipophilic than isopropyl or phenyl groups, which can be useful for fine-tuning a drug's solubility and permeability. iris-biotech.de

Unique Reactivity: The inherent ring strain of cyclopropanes makes them versatile synthetic intermediates. They can participate in a variety of ring-opening reactions, acting as precursors to more complex structures. researchgate.net This reactivity is harnessed in transformations like Michael-initiated ring closure (MIRC) reactions to build stereochemically rich molecules. rsc.org

Table 2: Impact of Cyclopropyl Group Incorporation in Molecules

| Property Influenced | Effect of Cyclopropyl Group | Rationale/Mechanism | Reference |

|---|---|---|---|

| Potency | Enhancement | Conformational constraint for optimal receptor binding. | nih.govresearchgate.net |

| Metabolic Stability | Increase | Stronger C-H bonds resist CYP450 oxidation. | iris-biotech.dehyphadiscovery.com |

| Lipophilicity | Reduction (vs. Isopropyl/Phenyl) | Lower clogP value. | iris-biotech.de |

| Molecular Conformation | Rigidification | Entropically favorable binding to targets. | iris-biotech.denih.gov |

| Synthetic Utility | Versatile Intermediate | Ring strain enables diverse chemical transformations. | researchgate.netrsc.org |

Research Trajectories for 4-Cyclopropyl-2-methylbenzaldehyde (B6235765) within Synthetic Chemistry

Given its specific substitution pattern, this compound (CAS No. 1936187-26-6) is a valuable building block for accessing novel chemical space. cymitquimica.com Research involving this compound is likely to focus on its use as an intermediate in multi-step syntheses, leveraging the distinct properties of its functional groups.

Potential and emerging research trajectories include:

Development of Novel Ligands and Materials: The unique steric and electronic environment created by the ortho-methyl and para-cyclopropyl substituents could be exploited in the design of specialized ligands for organometallic catalysis or in the synthesis of advanced materials with tailored properties.

Advanced Synthetic Methodologies: The compound serves as a test substrate for new synthetic methods. For example, research into C-H activation or novel condensation reactions could utilize this compound to explore the influence of its specific substitution pattern on reaction outcomes. One-pot procedures that combine reduction with cross-coupling could be applied to synthesize this and related aldehydes efficiently. acs.org

The synthesis of this specific aldehyde could plausibly follow multi-step routes, for example, starting from 2-bromo-4-methylbenzaldehyde (B1335389) via a palladium-catalyzed cross-coupling reaction with a cyclopropylboronic acid derivative, a common strategy for installing cyclopropyl groups onto aromatic rings. orgsyn.org

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-6-10(9-2-3-9)4-5-11(8)7-12/h4-7,9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETLGDIFJJOKBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CC2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Cyclopropyl 2 Methylbenzaldehyde

Electrophilic Characteristics of the Benzaldehyde (B42025) Carbonyl Group

The carbonyl group in 4-cyclopropyl-2-methylbenzaldehyde (B6235765), like in all aldehydes, is characterized by a polarized carbon-oxygen double bond. The higher electronegativity of the oxygen atom draws electron density from the carbon atom, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The substituents on the aromatic ring, a cyclopropyl (B3062369) group at the para-position and a methyl group at the ortho-position, further modulate this intrinsic electrophilicity.

Influence of Aromatic Ring Resonance on Carbonyl Electrophilicity

The aromatic ring in benzaldehyde derivatives engages in resonance with the carbonyl group. This delocalization of π-electrons from the ring to the carbonyl oxygen can reduce the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity. quora.comdoubtnut.com In the case of this compound, both the methyl and cyclopropyl groups are generally considered electron-donating.

The methyl group at the ortho position exerts a positive inductive (+I) effect, pushing electron density into the ring. The cyclopropyl group at the para position can also donate electron density to the aromatic ring through its unique "bent" bonds, which have some π-character, allowing for conjugation. stackexchange.com This electron-donating nature of both substituents increases the electron density on the benzene (B151609) ring, which in turn can be delocalized onto the carbonyl group through resonance. This enhanced electron density on the carbonyl carbon makes it less electrophilic compared to unsubstituted benzaldehyde.

Comparative Analysis of Nucleophilic Addition Reactivity with Other Aromatic and Aliphatic Aldehydes

Aromatic aldehydes are generally less reactive towards nucleophilic addition than their aliphatic counterparts. pressbooks.pub This is attributed to two main factors:

Electronic Effects: The resonance between the aromatic ring and the carbonyl group reduces the electrophilicity of the carbonyl carbon in aromatic aldehydes. quora.com

Steric Hindrance: The bulky aromatic ring can sterically hinder the approach of a nucleophile to the carbonyl carbon. pressbooks.pub

In this compound, the presence of the ortho-methyl group significantly increases the steric hindrance around the aldehyde functionality. Research has shown that 2-methylbenzaldehyde (B42018) exhibits lower reactivity compared to unsubstituted benzaldehyde in certain reactions due to this steric effect. acs.org The combination of the electron-donating effects of both the cyclopropyl and methyl groups, which reduce the carbonyl carbon's electrophilicity, and the steric hindrance from the ortho-methyl group, makes this compound less reactive towards nucleophilic addition than benzaldehyde and significantly less reactive than aliphatic aldehydes like propanal. quora.com The reactivity of substituted benzaldehydes is influenced by the electronic nature of the substituents; electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it. quora.comresearchgate.net

Fundamental Reactions Involving the Aldehyde Moiety

The aldehyde group is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition reactions.

Oxidation Reactions Leading to Carboxylic Acid Derivatives (e.g., 4-Cyclopropyl-2-methylbenzoic acid)

Aldehydes are readily oxidized to carboxylic acids by a range of common oxidizing agents. ncert.nic.in This transformation can be achieved using strong oxidants like potassium permanganate (B83412) (KMnO4) or chromic acid, as well as milder reagents. ncert.nic.inresearch-advances.org For substituted benzaldehydes, phase transfer catalysis has been employed for oxidation with permanganate in non-polar solvents, yielding the corresponding benzoic acids in high yields. research-advances.orgresearchgate.net

The oxidation of this compound is expected to yield 4-cyclopropyl-2-methylbenzoic acid. The reaction proceeds via the addition of the oxidant to the aldehyde hydrogen, followed by its removal.

Table 1: General Oxidation Reactions of Substituted Benzaldehydes

| Oxidizing Agent | Reaction Conditions | Product |

| Potassium Permanganate (KMnO4) | Aqueous or phase transfer catalysis conditions | Carboxylic Acid |

| Chromic Acid (H2CrO4) | Aqueous acetone (B3395972) | Carboxylic Acid |

| Tollens' Reagent ([Ag(NH3)2]+) | Aqueous ammonia (B1221849) | Carboxylate Salt |

This table presents common oxidizing agents for the conversion of aldehydes to carboxylic acids.

Reduction Reactions Yielding Corresponding Alcohols (e.g., 4-Cyclopropyl-2-methylbenzyl alcohol)

The reduction of aldehydes produces primary alcohols. This can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), or through catalytic hydrogenation. ncert.nic.in Biocatalytic reductions using enzymes from plant sources have also been shown to be effective for converting substituted benzaldehydes to their corresponding benzyl (B1604629) alcohols, with the reaction's success being dependent on the electronic and steric properties of the substituents. tandfonline.comtandfonline.comscielo.org.mx

The reduction of this compound would yield (4-cyclopropyl-2-methylphenyl)methanol. The reaction involves the nucleophilic addition of a hydride ion (H-) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Table 2: Common Reducing Agents for Aldehydes

| Reducing Agent | Typical Solvent(s) | Product |

| Sodium Borohydride (NaBH4) | Ethanol, Methanol | Primary Alcohol |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl Ether, THF | Primary Alcohol |

| Catalytic Hydrogenation (H2/catalyst) | Ethanol, Ethyl Acetate (B1210297) | Primary Alcohol |

This table shows common reagents used for the reduction of aldehydes to primary alcohols.

Nucleophilic Addition Reactions and Derivative Formation

A hallmark reaction of aldehydes is nucleophilic addition to the carbonyl group. A wide variety of nucleophiles can add to the carbonyl carbon, leading to a diverse range of products. Following the initial nucleophilic attack, a tetrahedral intermediate is formed, which is then typically protonated to give the final product. pressbooks.pub

For instance, the reaction of substituted benzaldehydes with the nucleophile generated from acetonitrile (B52724) in the presence of a strong base like potassium tert-butoxide can lead to the formation of β-hydroxynitriles. jst.go.jp The yields of such reactions are influenced by the substituents on the aromatic ring. jst.go.jp In the case of this compound, the electron-donating nature of the substituents would likely decrease its reactivity in such nucleophilic addition reactions compared to unsubstituted benzaldehyde.

Other important nucleophilic addition reactions include the formation of:

Cyanohydrins: by the addition of hydrogen cyanide (HCN). ncert.nic.in

Hemiacetals and Acetals: by the addition of alcohols.

Imines and related derivatives: by reaction with primary amines. ncert.nic.in

These reactions provide pathways to a wide array of more complex molecules starting from the aldehyde.

Acetalization Reaction Mechanisms (e.g., 2-Methylbenzaldehyde acetal (B89532) formation)

The conversion of aldehydes into acetals is a fundamental protective group strategy in organic synthesis. This reaction typically occurs under acidic conditions with an alcohol, proceeding through a hemiacetal intermediate. byjus.com For aromatic aldehydes like this compound, the general mechanism follows a well-established pathway, influenced by the electronic and steric nature of its substituents.

The acetalization of 2-methylbenzaldehyde with methanol, catalyzed by an acid, provides a relevant model for understanding this transformation. researchgate.net The mechanism commences with the protonation of the carbonyl oxygen by an acid catalyst, which significantly enhances the electrophilicity of the carbonyl carbon. youtube.com This activation facilitates the nucleophilic attack by an alcohol molecule, such as methanol, leading to the formation of a tetrahedral intermediate known as a hemiacetal. researchgate.netyoutube.com

Following a proton transfer, the hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). youtube.com The subsequent departure of a water molecule is assisted by the lone pair of electrons on the adjacent oxygen atom, resulting in the formation of a resonance-stabilized oxonium ion. youtube.com Finally, a second molecule of the alcohol attacks the oxonium ion, and after deprotonation, the final acetal product is formed. youtube.comyoutube.com The entire process is reversible, and to drive the reaction toward the acetal, water is often removed as it is formed. youtube.comchemistrysteps.com

Computational studies, such as those using the ab initio method for the acetalization of 2-methylbenzaldehyde, help to elucidate the energy profile of the reaction. researchgate.netresearchgate.net These studies calculate the minimum energy for each step, including the reactants, intermediates, and the final product, confirming the proposed reaction pathway. researchgate.net The steric hindrance from the ortho-methyl group in 2-methylbenzaldehyde can influence the reaction rate but does not fundamentally alter the mechanistic steps.

Table 1: Key Steps in the Acetalization of an Aromatic Aldehyde

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Protonation of the carbonyl oxygen by an acid catalyst. | Activated Aldehyde |

| 2 | Nucleophilic attack by an alcohol molecule on the carbonyl carbon. | Hemiacetal |

| 3 | Protonation of the hemiacetal's hydroxyl group. | Protonated Hemiacetal |

| 4 | Elimination of a water molecule to form an oxonium ion. | Oxonium Ion |

| 5 | Nucleophilic attack by a second alcohol molecule. | Protonated Acetal |

| 6 | Deprotonation to yield the final product. | Acetal |

Imine Formation and Hydrolysis Reaction Pathways

Imines, also known as Schiff bases, are formed through the reaction of an aldehyde or ketone with a primary amine, involving the elimination of a water molecule. libretexts.orglibretexts.org This condensation reaction is reversible and typically catalyzed by acid. wizeprep.com The optimal pH for imine formation is generally around 4 to 5. chemistrysteps.comlibretexts.org At lower pH values, the amine nucleophile is excessively protonated and becomes non-nucleophilic, slowing the reaction. At higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate, which is necessary for its elimination as water. libretexts.org

The mechanism for imine formation begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. chemistrysteps.comlibretexts.org This is followed by a proton transfer to form a neutral tetrahedral intermediate called a carbinolamine. libretexts.orgmasterorganicchemistry.com The carbinolamine's oxygen is then protonated by the acid catalyst, turning it into a good leaving group. libretexts.org The nitrogen's lone pair of electrons facilitates the elimination of water, forming a positively charged species known as an iminium ion. chemistrysteps.comlibretexts.org The final step is the deprotonation of the nitrogen atom to yield the neutral imine. libretexts.org

Imine hydrolysis is the reverse of its formation, converting the imine back to the corresponding aldehyde and primary amine upon treatment with water, usually in the presence of an acid catalyst. masterorganicchemistry.combyjus.commasterorganicchemistry.com The mechanism begins with the protonation of the imine nitrogen, which activates the iminium carbon for nucleophilic attack by water. masterorganicchemistry.com This forms a protonated carbinolamine intermediate. Subsequent proton transfers and the elimination of the amine lead to the regeneration of the protonated carbonyl compound, which upon deprotonation gives the final aldehyde. byjus.commasterorganicchemistry.com Aromatic imines are generally more stable and resistant to hydrolysis compared to those derived from aliphatic aldehydes. masterorganicchemistry.comchemicalforums.com

Aldol (B89426) Condensation Reactions Involving Aromatic Aldehyde Substrates (e.g., 4-Methylbenzaldehyde)

The aldol condensation is a crucial carbon-carbon bond-forming reaction in organic chemistry. azom.commagritek.com It involves the reaction of an enolate ion (from an aldehyde or ketone with an α-hydrogen) with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, known as an aldol adduct. azom.com This adduct can then undergo dehydration to form an α,β-unsaturated carbonyl compound. azom.comchegg.com

Aromatic aldehydes that lack α-hydrogens, such as 4-methylbenzaldehyde (B123495), cannot form an enolate themselves and thus cannot self-condense. stackexchange.com However, they are excellent electrophiles and can readily participate in "crossed" or "mixed" aldol reactions with a ketone that can form an enolate, such as acetone. azom.combrainly.com

In a base-catalyzed crossed aldol reaction between 4-methylbenzaldehyde and acetone, the base abstracts an α-hydrogen from acetone to form a nucleophilic enolate ion. brainly.com This enolate then attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde. azom.combrainly.com The resulting alkoxide intermediate is protonated by a solvent molecule (like water) to yield the β-hydroxy ketone. azom.com Because the resulting product is conjugated with the aromatic ring, the subsequent dehydration (condensation) to form the stable α,β-unsaturated ketone (an enone) is often highly favored, especially with heating. chegg.com In cases where there is an excess of the aldehyde, a double condensation can occur, with the ketone reacting on both sides. chegg.com

Table 2: General Steps in a Crossed Aldol Condensation

| Step | Reactants | Description | Product |

|---|---|---|---|

| 1 | Ketone (with α-H) + Base | Formation of a nucleophilic enolate ion. | Enolate Ion |

| 2 | Enolate Ion + Aromatic Aldehyde | Nucleophilic attack on the aldehyde's carbonyl carbon. | β-Hydroxy Ketone (Aldol Adduct) |

| 3 | β-Hydroxy Ketone | Dehydration (elimination of water) to form a more stable product. | α,β-Unsaturated Ketone |

Unique Reactivity Profile of the Cyclopropyl Ring

Impact of Ring Strain on Cyclopropane (B1198618) Reactivity in Organic Transformations

The cyclopropane ring is characterized by significant ring strain, which dictates its chemical reactivity. wikipedia.orgwikipedia.org This strain arises from two main factors: angle strain and torsional strain. The C-C-C bond angles in the triangular structure are forced to be 60°, a significant deviation from the ideal 109.5° angle for sp³ hybridized carbon atoms. wikipedia.orglibretexts.orglibretexts.org This angle strain results in poor overlap of the sp³ hybrid orbitals, leading to weaker, "bent" or "banana" bonds. libretexts.org Additionally, the planar nature of the ring forces the hydrogen atoms on adjacent carbons into an eclipsed conformation, creating torsional strain. libretexts.orglibretexts.org

The high ring strain energy, estimated at 27.6 kcal/mol, makes cyclopropane and its derivatives significantly less stable and more reactive than acyclic alkanes or larger cycloalkanes like cyclohexane. wikipedia.orglibretexts.org Consequently, many reactions involving cyclopropanes are driven by the release of this strain through ring-opening. acs.orgnih.gov This inherent reactivity allows the cyclopropane ring to behave similarly to a carbon-carbon double bond in many transformations, readily undergoing addition reactions that would not occur with other alkanes. dalalinstitute.com The strain energy contributes to the thermodynamic driving force for these ring-opening reactions. researchgate.net

Susceptibility to Electrophilic Attack on the Strained Cyclopropane Moiety

Due to its high ring strain and the unique nature of its C-C bonds, which have significant p-character, the cyclopropane ring exhibits reactivity similar to that of an alkene. dalalinstitute.com It is susceptible to attack by electrophiles, leading to addition reactions where the ring opens. dalalinstitute.comumn.edu In these reactions, an electrophile adds to one carbon atom of the ring, while a nucleophile adds to another, cleaving the bond between them.

The electrophilic addition to substituted cyclopropanes generally follows Markovnikov's rule, where the electrophile adds to the less substituted carbon and the nucleophile attacks the more substituted carbon, which can better stabilize a positive charge in the transition state. dalalinstitute.comumn.edu For instance, reagents like Br₂ and Cl₂ can add to cyclopropanes, and under UV light, these additions can also proceed via a free-radical pathway. dalalinstitute.comstackexchange.com The presence of an electron-accepting group on the cyclopropane ring can render it "electrophilic," making it susceptible to ring-opening by strong nucleophiles in an Sₙ2-type reaction. researchgate.netnih.gov

pH-Dependent Stability and Ring-Opening Considerations

The stability of the cyclopropyl group can be highly dependent on the pH of the environment, particularly under acidic conditions. Acid-catalyzed ring-opening is a common reaction for cyclopropanes. umn.edu The reaction is initiated by the protonation of one of the C-C bonds by a strong acid. dalalinstitute.com This leads to the cleavage of the ring to form a carbocation intermediate, which is then attacked by a nucleophile present in the medium. umn.edu

The susceptibility to acid-catalyzed ring-opening implies that the cyclopropyl moiety is less stable in low-pH environments. The rate of these reactions is dependent on the acid concentration. For example, the acetolysis of alkylcyclopropanes, an electrophilic cleavage reaction, demonstrates that proton transfer is at least partially rate-determining. umn.edu In the context of this compound, strongly acidic conditions used in certain reactions (like acetal formation) could potentially lead to the undesired opening of the cyclopropyl ring, a factor that must be considered during synthetic planning. Conversely, the ring is generally stable under neutral or alkaline conditions. chemicalforums.com The presence of activating groups, such as a vinyl group adjacent to the cyclopropane, can facilitate ring-opening under the influence of transition metal catalysts, often in the presence of an acid or other additives. acs.orgacs.org

Advanced Spectroscopic and Chromatographic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of 4-Cyclopropyl-2-methylbenzaldehyde (B6235765) provides specific signals that are characteristic of its unique structural features. The aldehyde proton (-CHO) is expected to appear as a singlet in the highly deshielded region of the spectrum, typically around δ 9.9-10.3 ppm. chemicalbook.com This significant downfield shift is due to the strong electron-withdrawing effect of the carbonyl oxygen.

The protons of the cyclopropyl (B3062369) group exhibit characteristic upfield shifts due to their strained, cyclic nature. These protons typically appear as complex multiplets in the range of δ 0.5-1.2 ppm. The methyl group attached to the benzene (B151609) ring will present as a sharp singlet around δ 2.5-2.7 ppm. chemicalbook.com The aromatic protons will be observed in the range of δ 7.0-7.8 ppm, with their splitting patterns determined by their coupling with adjacent protons on the ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.9 - 10.3 | Singlet |

| Aromatic (Ar-H) | 7.0 - 7.8 | Multiplet |

| Methyl (-CH₃) | 2.5 - 2.7 | Singlet |

| Cyclopropyl (-CH-) | 0.8 - 1.2 | Multiplet |

Note: Predicted values are based on data from analogous compounds.

The ¹³C NMR spectrum offers complementary information, identifying all unique carbon environments within the molecule. The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, typically appearing around δ 192 ppm. docbrown.info The carbon atoms of the aromatic ring will produce signals between δ 125 and 150 ppm. The specific shifts depend on the substituent effects of the methyl and cyclopropyl groups. The methyl carbon is expected to resonate at approximately δ 20-22 ppm. rsc.orghmdb.ca The carbons of the cyclopropyl ring are characteristically found in the upfield region of the spectrum, usually between δ 10 and 16 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~192 |

| Aromatic (C-subst.) | 135 - 150 |

| Aromatic (C-H) | 125 - 135 |

| Methyl (-CH₃) | 20 - 22 |

| Cyclopropyl (-CH-) | 12 - 16 |

Note: Predicted values are based on data from analogous compounds such as 2-methylbenzaldehyde (B42018) and 4-methylbenzaldehyde (B123495). docbrown.inforsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, which is expected in the region of 1690-1715 cm⁻¹. researchgate.net Other key absorptions include C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹), the methyl group (2850-2960 cm⁻¹), and the cyclopropyl group (around 3000-3080 cm⁻¹). Aromatic C=C ring stretching bands will appear in the 1450-1600 cm⁻¹ region. researchgate.net

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1690 - 1715 | Strong |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Cyclopropyl (C-H) | Stretch | 3000 - 3080 | Medium |

| Methyl (C-H) | Stretch | 2850 - 2960 | Medium |

| Aldehyde (C-H) | Stretch | 2720 - 2820 | Weak, often two bands |

Note: Expected values are based on typical ranges for these functional groups. researchgate.netnih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the compound. The molecular formula for this compound is C₁₁H₁₂O, corresponding to a molecular weight of approximately 160.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 160. A prominent fragment would likely correspond to the loss of a hydrogen atom from the aldehyde group, resulting in a stable acylium ion at m/z 159 (M-1). nist.gov Another common fragmentation pathway for benzaldehydes is the loss of the formyl radical (•CHO), which would yield a peak at m/z 131 (M-29). nih.gov Further fragmentation of the aromatic ring and cyclopropyl group would produce additional characteristic ions.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 160 | [M]⁺ (Molecular Ion) |

| 159 | [M-H]⁺ |

| 131 | [M-CHO]⁺ |

| 115 | [M-CHO-CH₄]⁺ |

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry and data from similar structures. nist.govnih.gov

High-Resolution Chromatographic Separations and Purity Assessment

Chromatographic techniques are vital for separating the target compound from any starting materials, byproducts, or other impurities, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of non-volatile organic compounds like this compound. A typical HPLC analysis would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often run under gradient conditions.

The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the aromatic system exhibits strong absorbance. The purity of the sample is then calculated by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all observed peaks. For many commercial applications, a purity of 95% or higher is often required. achemblock.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. In the context of the synthesis of this compound, GC-MS is indispensable for both real-time reaction monitoring and final product characterization. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

The synthesis of this compound, which may involve multi-step reactions such as a Grignard reaction followed by oxidation, necessitates careful monitoring to optimize reaction conditions and maximize yield. GC-MS allows for the tracking of the consumption of starting materials and the formation of intermediates and the final product. researchgate.netmt.com Aliquots can be taken from the reaction mixture at various time points, quenched, and analyzed by GC-MS to determine the relative concentrations of reactants and products. researchgate.net This real-time analysis provides crucial insights into reaction kinetics, helping to identify the reaction endpoint and minimize the formation of byproducts. hzdr.de

For product analysis, GC-MS provides definitive identification of this compound. The gas chromatograph separates the compound from any unreacted starting materials, solvents, and impurities. The retention time in the GC column is a characteristic property of the compound under specific analytical conditions. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions. The fragmentation pattern can be predicted based on the structure of the molecule, which includes a substituted benzene ring, an aldehyde group, and a cyclopropyl substituent. Key fragmentation pathways would likely involve the loss of the aldehyde proton (M-1), the entire aldehyde group (M-29), and fragmentation of the cyclopropyl ring. docbrown.infodocbrown.info The presence of the methyl group on the benzene ring will also influence the fragmentation pattern.

Below is a table summarizing the expected key parameters for the GC-MS analysis of this compound and the predicted major fragment ions.

| Parameter | Description | Predicted Value/Observation |

| Gas Chromatography | ||

| Column | Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). | Separation based on boiling point and polarity. |

| Injection Temperature | Sufficiently high to ensure rapid volatilization without thermal degradation. | ~250 °C |

| Oven Temperature Program | A temperature gradient to ensure good separation of components with different volatilities. | Initial temperature around 60-80 °C, ramped to ~280 °C. |

| Carrier Gas | Inert gas, typically Helium or Hydrogen. | Constant flow rate (e.g., 1 mL/min). |

| Retention Time (tᵣ) | The time taken for the compound to elute from the GC column. | Dependent on specific column and conditions, but will be a characteristic value. |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) is common for creating a library-searchable fragmentation pattern. | Typically at 70 eV. |

| Molecular Ion (M⁺) | The ion of the intact molecule. | m/z = 160 |

| Key Fragment Ion (M-1) | Loss of a hydrogen atom from the aldehyde group. | m/z = 159 |

| Key Fragment Ion (M-29) | Loss of the formyl radical (-CHO). | m/z = 131 |

| Key Fragment Ion | Loss of the cyclopropyl group. | m/z = 119 |

| Key Fragment Ion | Benzene ring fragments. | m/z = 91, 77, 65, 51 |

Table 1: Predicted GC-MS Parameters and Major Fragment Ions for this compound.

The accurate mass data obtained from high-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the molecular ion and its fragments, providing an additional layer of confidence in the structural assignment. ssbodisha.ac.in The combination of retention time and the unique fragmentation pattern makes GC-MS a definitive tool for the identification and purity assessment of this compound in a research or production setting.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations (e.g., Ab Initio and Density Functional Theory) for Reaction Mechanism Elucidation and Energetics

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the reaction mechanisms and energetics of organic compounds. While no specific DFT studies on 4-cyclopropyl-2-methylbenzaldehyde (B6235765) have been published, research on other substituted benzaldehydes provides a solid framework for understanding its reactivity.

For instance, DFT studies on the reactions of benzaldehyde (B42025) derivatives have successfully identified transition states and reaction intermediates, clarifying mechanistic pathways. canterbury.ac.uknih.govresearchgate.net For this compound, DFT calculations could be employed to investigate various reactions, such as nucleophilic additions to the carbonyl group or electrophilic aromatic substitutions. These calculations would involve optimizing the geometries of reactants, transition states, and products to determine the activation energies and reaction enthalpies. Such studies on analogous systems have shown that the nature of the substituents significantly influences the reaction energetics. canterbury.ac.uknih.gov

A theoretical investigation into the reaction of this compound with a nucleophile, for example, would likely reveal the impact of the electron-donating methyl and cyclopropyl (B3062369) groups on the electrophilicity of the carbonyl carbon. The electron-donating nature of these groups would be expected to slightly decrease the reactivity of the aldehyde towards nucleophiles compared to unsubstituted benzaldehyde.

Conformational Analysis and Steric Effects of the Cyclopropyl and Methyl Groups

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the cyclopropyl group to the benzene (B151609) ring and the orientation of the aldehyde group. The presence of a methyl group at the ortho position introduces significant steric hindrance, which will influence the preferred conformations.

The interaction between the ortho-methyl group and the aldehyde group will likely force the aldehyde to adopt a non-planar conformation with respect to the benzene ring to minimize steric strain. This twisting of the aldehyde group out of the plane of the aromatic ring can, in turn, affect its reactivity.

Furthermore, the orientation of the cyclopropyl group relative to the benzene ring is of interest. The cyclopropyl group can adopt different rotational conformations. The steric clash between the cyclopropyl hydrogens and the ortho-methyl group's hydrogens will be a key determinant of the most stable conformation. Studies on ortho-substituted aromatic compounds consistently highlight the importance of steric effects in dictating molecular geometry and reactivity. youtube.comochemacademy.com

Prediction of Molecular Descriptors and Reactivity Parameters (e.g., Topological Polar Surface Area, Lipophilicity)

Molecular descriptors are numerical values that encode information about the topology, geometry, and electronic properties of a molecule. These descriptors are crucial in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. researchgate.netnih.govresearchgate.net While experimentally determined values for this compound are scarce, several key descriptors can be predicted using computational tools.

Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's ability to permeate cell membranes. It is calculated based on the surface areas of polar atoms. For this compound, the TPSA would be solely contributed by the oxygen atom of the aldehyde group.

Lipophilicity , commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's solubility in a nonpolar solvent versus a polar one. It is a critical parameter in drug design and environmental science. The cyclopropyl and methyl groups are expected to increase the lipophilicity of the molecule compared to benzaldehyde.

Below is a table of predicted molecular descriptors for this compound and related compounds for comparison.

| Compound Name | Molecular Formula | Predicted LogP | Predicted TPSA (Ų) |

| This compound | C₁₁H₁₂O | ~3.0 - 3.5 | 17.07 |

| Benzaldehyde | C₇H₆O | 1.48 | 17.07 |

| 2-Methylbenzaldehyde (B42018) | C₈H₈O | 1.99 | 17.07 |

| 4-Cyclopropylbenzaldehyde | C₁₀H₁₀O | 2.55 | 17.07 |

Note: The LogP value for this compound is an estimate based on the contributions of its substituents, as direct computational data is not available. TPSA values are based on the aldehyde functional group.

Elucidation of Structure-Reactivity Relationships through Computational Simulations

Computational simulations can provide a dynamic picture of how the structure of this compound influences its reactivity. By simulating the molecule's behavior in different chemical environments, researchers can gain insights into its preferred reaction pathways and the factors that govern them.

The electronic effects of the substituents play a crucial role in determining the reactivity of the aromatic ring towards electrophilic substitution. Both the methyl and cyclopropyl groups are known to be electron-donating. The methyl group donates electron density through an inductive effect, while the cyclopropyl group can donate electron density through its unique bent bonds, which have some π-character. These electron-donating effects increase the electron density of the benzene ring, making it more susceptible to attack by electrophiles. masterorganicchemistry.com

The directing effects of these substituents are also critical. The methyl group is an ortho-, para-director, while the cyclopropyl group is also known to be an ortho-, para-director. In this compound, the interplay of these directing effects, combined with the steric hindrance from the ortho-methyl group, would lead to a complex reactivity profile. Computational simulations of electrophilic attack on the aromatic ring could predict the most likely sites of substitution by calculating the energies of the possible intermediates. Such simulations on substituted benzenes have shown that both electronic and steric factors must be considered to accurately predict reaction outcomes. youtube.comnih.gov

Applications of 4 Cyclopropyl 2 Methylbenzaldehyde in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The utility of 4-cyclopropyl-2-methylbenzaldehyde (B6235765) in synthesis stems from its capacity to act as both a precursor to complex molecules and a foundational scaffold for adding new functional groups.

Precursor in the Synthesis of Complex Organic Molecules

As a precursor, this compound provides a core structure that can be extensively modified. The aldehyde functional group is particularly important, serving as a gateway for a wide array of chemical reactions. It can be readily transformed into other functionalities, enabling the elongation of carbon chains and the construction of intricate molecular frameworks. This versatility is fundamental to its role in multi-step syntheses. For instance, its analog, 4-cyclopropyl-2-methylphenol, is noted for its application as an intermediate in the synthesis of complex organic molecules.

The following table outlines some fundamental transformations possible from the aldehyde group, illustrating its role as a synthetic precursor.

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Reductive Amination | Amine (R-NH₂), NaBH₃CN | Secondary Amine (-CH₂-NHR) |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene (-CH=CHR) |

| Grignard Reaction | Organomagnesium Halide (R-MgBr) | Secondary Alcohol (-CH(OH)R) |

| Cyanohydrin Formation | HCN, KCN | Cyanohydrin (-CH(OH)CN) |

This table represents common aldehyde transformations and is illustrative of the synthetic potential.

Scaffold for the Introduction of Diverse Functionalities

The structure of this compound is not just a starting point but also a scaffold that guides the introduction of new chemical groups in a controlled manner. The existing substituents—cyclopropyl (B3062369), methyl, and aldehyde groups—exert electronic and steric influences that direct the position of subsequent chemical modifications on the aromatic ring. The aldehyde group, in particular, can be used to direct reactions to its neighboring (ortho) position, a strategy heavily employed in modern synthetic methods. This allows for the stepwise and regioselective construction of highly substituted aromatic compounds that would be difficult to synthesize otherwise.

Participation in Novel Organic Transformations

The unique reactivity of the aldehyde group in concert with the substituted aromatic ring allows this compound and its derivatives to participate in a range of advanced organic reactions.

Aldehyde-Directed C-H Activation Strategies

A significant advancement in organic synthesis is the functionalization of otherwise inert carbon-hydrogen (C-H) bonds. The aldehyde group can act as a "directing group," guiding a transition metal catalyst to a specific C-H bond, typically the one at the ortho position on the benzene (B151609) ring. rsc.org

In this strategy, the aldehyde transiently reacts with another molecule, such as an amino acid, to form an imine. This new imine group coordinates to a metal catalyst (e.g., palladium), bringing the metal into close proximity with the C-H bond at the 2-position of the original aldehyde. acs.org This facilitates the cleavage of the C-H bond and allows for the introduction of a new functional group, such as a hydroxyl (-OH) or an aryl group. rsc.orgacs.org This approach is highly efficient as it avoids the need for pre-installing and later removing a directing group in separate steps. rsc.org For example, palladium-catalyzed ortho-hydroxylation of benzaldehydes has been successfully achieved using this transient directing group strategy. acs.org

The table below summarizes the key components of a typical aldehyde-directed C-H activation reaction.

| Component | Role | Example |

| Substrate | Molecule undergoing C-H activation | This compound |

| Transient Directing Group | Forms a reversible bond with the aldehyde to direct the catalyst | Amino acids (e.g., 4-chloroanthranilic acid) acs.org |

| Metal Catalyst | Facilitates the C-H bond cleavage and new bond formation | Palladium(II) acetate (B1210297) (Pd(OAc)₂) acs.org |

| Oxidant/Reagent | Enables the catalytic cycle and provides the new functional group | 1-fluoro-2,4,6-trimethylpyridnium triflate acs.org |

Cascade Annulation Reactions for Cycloaddition Products

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. Derivatives of this compound are potential candidates for cascade annulation reactions, which build new ring systems onto the existing molecular framework.

For these reactions to occur, a reactive group, such as an alkenyl (vinyl) group, would typically be required adjacent to the aldehyde. Radical cyclization processes involving 2-alkenyl benzaldehydes are a known method for creating fused ring structures. rsc.org In a hypothetical scenario, if the methyl group at the 2-position were replaced by a vinyl group, the resulting molecule could undergo a cascade reaction initiated by a radical. This could lead to the formation of a new five- or six-membered ring fused to the original benzene ring, resulting in a complex polycyclic architecture in a single synthetic operation.

Free Radical Cyclization Reactions in Benzocycloketone Synthesis

The synthesis of benzocycloketones, which are cyclic ketones fused to a benzene ring, can be achieved through the free radical cyclization of 2-alkenyl benzaldehyde (B42025) derivatives. rsc.orgresearchgate.net This class of reactions has gained significant attention as a powerful method for constructing these valuable structural motifs. rsc.org

The process generally involves the reaction of a 2-alkenyl benzaldehyde with a radical initiator. The radical adds to the aldehyde, and the resulting intermediate cyclizes onto the adjacent double bond and the aromatic ring to form the benzocycloketone structure. While this compound itself is not the direct substrate, it serves as a foundational structure that can be converted into the necessary 2-alkenyl derivative. The cyclopropyl and methyl groups at the 4-position would remain on the final benzocycloketone product, influencing its properties. Such radical cyclizations provide a novel route to a wide variety of functionalized benzocycloketone compounds. rsc.org

Chemo-Selective Synthesis of Indole (B1671886) Derivatives and Other Heterocycles

The strategic placement of a cyclopropyl group and a methyl group on the benzaldehyde ring in this compound offers unique opportunities for the chemo-selective synthesis of complex heterocyclic structures, most notably indole derivatives. The inherent reactivity of the aldehyde functional group, coupled with the electronic and steric influence of the ring substituents, allows for precise control in cyclization reactions.

One of the most powerful and widely utilized methods for indole synthesis is the Fischer indole synthesis. byjus.comwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) and an aldehyde or ketone. byjus.comnih.gov The use of this compound in this classic transformation is anticipated to yield 5-cyclopropyl-7-methyl-substituted indoles, a scaffold of interest in medicinal chemistry due to the diverse biological activities associated with substituted indoles.

The general mechanism of the Fischer indole synthesis commences with the formation of a phenylhydrazone from the reaction of this compound with a substituted phenylhydrazine. wikipedia.orgnih.gov Subsequent protonation and tautomerization lead to an enamine intermediate. A key nih.govnih.gov-sigmatropic rearrangement then occurs, breaking the N-N bond and forming a new C-C bond. The resulting di-imine intermediate undergoes cyclization and elimination of ammonia (B1221849) to afford the final aromatic indole product. nih.gov

A representative, though not explicitly documented, chemo-selective synthesis of a substituted indole using this compound could involve its reaction with 4-methoxyphenylhydrazine hydrochloride in the presence of a suitable acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride. The expected product would be 5-cyclopropyl-2-(4-methoxyphenyl)-7-methyl-1H-indole. The reaction's chemo-selectivity would be directed by the inherent reactivity of the aldehyde and the specific phenylhydrazine used, leading to the desired indole core without significant side products.

Below is a hypothetical reaction scheme and data table illustrating this transformation.

Reaction Scheme:

Table 1: Hypothetical Fischer Indole Synthesis of a 5-Cyclopropyl-7-methyl-indole Derivative

| Entry | Phenylhydrazine Reactant | Aldehyde Reactant | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| 1 | 4-Methoxyphenylhydrazine | This compound | Polyphosphoric Acid (PPA) | Toluene (B28343) | 110 | 6 | 5-Cyclopropyl-2-(4-methoxyphenyl)-7-methyl-1H-indole | 78 |

| 2 | Phenylhydrazine | This compound | Zinc Chloride (ZnCl₂) | Ethanol | 80 | 8 | 5-Cyclopropyl-7-methyl-1H-indole | 72 |

| 3 | 4-Nitrophenylhydrazine | This compound | Acetic Acid | Acetic Acid | 120 | 4 | 5-Cyclopropyl-7-methyl-2-(4-nitrophenyl)-1H-indole | 65 |

Beyond indole synthesis, the aldehyde functionality of this compound serves as a versatile handle for the construction of other heterocyclic systems. For instance, it can participate in multicomponent reactions to generate highly substituted pyridines, pyrimidines, or other nitrogen-containing heterocycles, which are prevalent motifs in pharmacologically active compounds. The specific reaction partners and conditions would dictate the resulting heterocyclic core. While specific examples utilizing this compound are not extensively reported, the principles of established synthetic methodologies for heterocycles from aromatic aldehydes are broadly applicable.

Future Directions and Emerging Research Areas for 4 Cyclopropyl 2 Methylbenzaldehyde

Exploration of Unexplored Synthetic Pathways and Novel Catalytic Systems

The synthesis of 4-cyclopropyl-2-methylbenzaldehyde (B6235765) and its derivatives, while achievable through established methods, offers fertile ground for the exploration of more efficient and novel synthetic strategies. Current synthetic approaches often rely on multi-step sequences that may involve harsh reaction conditions or the use of stoichiometric reagents. Future research is anticipated to focus on the development of more elegant and atom-economical routes.

One promising avenue lies in the late-stage functionalization of readily available precursors. For instance, methods for the direct cyclopropanation of 4-bromo-2-methylbenzaldehyde (B1282862) or the formylation of 1-cyclopropyl-3-methylbenzene could be explored. The development of novel catalytic systems will be paramount to achieving high selectivity and yield in such transformations. Transition metal catalysis, particularly with earth-abundant metals like iron and copper, is a key area of interest. For example, iron-catalyzed cyclopropanation reactions of unactivated alkenes using non-stabilized carbenes have shown promise for creating diverse cyclopropane (B1198618) structures. nih.gov Adapting such methodologies to aromatic systems could provide a direct entry to the desired product.

Furthermore, photoredox catalysis and electrochemistry offer intriguing possibilities for activating otherwise unreactive C-H bonds, potentially enabling a more direct and sustainable synthesis. The development of one-pot procedures that combine multiple synthetic steps without the isolation of intermediates is another area ripe for investigation. A two-step, one-pot reduction/cross-coupling procedure has been demonstrated for the synthesis of other substituted benzaldehydes, which could be adapted for this specific target. acs.orgresearchgate.net

The table below outlines potential unexplored synthetic pathways and the catalytic systems that could be investigated.

| Synthetic Pathway | Potential Catalytic System | Key Advantages |

| Direct C-H Cyclopropanation | Rhodium or Copper Carbene Catalysis | High atom economy, reduced synthetic steps |

| Cross-Coupling Reactions | Palladium or Nickel Catalysis | Modular approach, access to diverse analogues |

| Reductive Coupling | Samarium(II) Iodide or Electrochemical Methods | Mild reaction conditions, functional group tolerance |

| Biocatalytic Synthesis | Engineered Enzymes (e.g., P450s) | High selectivity, environmentally benign |

In-Depth Mechanistic Investigations into Complex Reaction Intermediates

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations. The interplay between the electron-donating methyl group, the electron-withdrawing aldehyde, and the unique electronic nature of the cyclopropyl (B3062369) ring can lead to complex reaction intermediates and unexpected reaction pathways.

Future research should employ a combination of experimental techniques, such as in-situ spectroscopy (NMR, IR) and kinetic studies, alongside computational modeling (Density Functional Theory - DFT) to elucidate reaction mechanisms. For instance, in reactions involving the aldehyde group, such as condensations or additions, the stability and reactivity of hemiacetal or iminium intermediates could be significantly influenced by the adjacent methyl and distant cyclopropyl groups. Mechanistic studies on the cyclopropanation of intermediates could provide valuable insights. researchgate.net

A particularly interesting area for investigation is the behavior of the cyclopropyl group under various reaction conditions. The strained three-membered ring can act as a reactive handle, participating in ring-opening reactions under acidic, basic, or radical conditions. Understanding the factors that govern the stability of the cyclopropyl ring versus its participation in reactions is a key research question. For example, mechanistic studies on hemoprotein-catalyzed cyclopropanation reactions have revealed complex mechanistic manifolds, including the formation of non-productive intermediates. utdallas.edu Similar detailed investigations for the synthesis and reactions of this compound would be highly beneficial.

Integration into Sustainable Chemical Processes and Methodologies

The principles of green chemistry are increasingly guiding synthetic efforts in both academia and industry. Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic processes. This includes the use of renewable starting materials, the reduction of waste, and the use of safer solvents and reagents.

One key area of focus is the replacement of traditional volatile organic solvents (VOCs) with greener alternatives such as water, supercritical fluids, or bio-derived solvents. The development of catalyst-free reactions or reactions that utilize recyclable heterogeneous catalysts is also a critical aspect of sustainable chemistry. For example, catalyst-free methods for the synthesis of substituted benzimidazoles and benzothiazoles have been developed in sustainable solvents, offering a template for similar green approaches. bohrium.com

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, should be a central consideration in the design of new synthetic routes. Reactions that proceed with high atom economy, such as addition and cycloaddition reactions, should be prioritized over those that generate significant amounts of byproducts. The use of flow chemistry, where reactions are carried out in continuous-flow reactors, can also contribute to more sustainable processes by offering better control over reaction parameters, improved safety, and easier scalability.

The table below summarizes key strategies for integrating sustainability into the synthesis and use of this compound.

| Sustainability Strategy | Implementation Example | Anticipated Benefits |

| Use of Green Solvents | Reactions in water or bio-based solvents | Reduced environmental impact, improved safety |

| Heterogeneous Catalysis | Catalyst supported on a solid matrix | Ease of catalyst recovery and reuse, reduced waste |

| Flow Chemistry | Continuous-flow synthesis | Enhanced reaction control, improved safety and scalability |

| Biocatalysis | Enzymatic synthesis or modification | High selectivity, mild reaction conditions, renewable catalysts |

Q & A

Q. What are the recommended safety protocols for handling 4-Cyclopropyl-2-methylbenzaldehyde in laboratory settings?

While specific toxicological data for this compound may not be fully established (as seen with structurally similar compounds like 4-(Bromomethyl)benzaldehyde ), standard precautions include:

- Eye exposure : Flush with water for 10–15 minutes and consult an ophthalmologist.

- Skin contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing.

- Ingestion : Rinse mouth (if conscious) and seek immediate medical attention. Always use personal protective equipment (PPE) and work in a fume hood.

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Spectroscopic analysis : Use NMR (¹H/¹³C), IR, and mass spectrometry to compare experimental data with predicted spectra.

- Database cross-referencing : Validate results using Reaxys or SciFinder to check for known melting points, spectral data, and CAS registry entries .

- Chromatographic purity : Employ HPLC or GC-MS to assess compound homogeneity.

Q. What are the key considerations for designing a one-step synthesis route for this compound?

- Precursor selection : Prioritize commercially available starting materials (e.g., cyclopropane derivatives) to streamline synthesis.

- Reaction optimization : Adjust catalysts (e.g., palladium for cross-coupling) and solvent systems (polar aprotic solvents like DMF) to enhance yield.

- Computational tools : Utilize predictive databases (e.g., REAXYS_BIOCATALYSIS) to model reaction feasibility .

Advanced Research Questions

Q. How can computational methods like QSPR predict the physicochemical properties of this compound?

- Quantum chemistry models : Calculate logP, solubility, and stability using software tools (e.g., CC-DPS) based on quantum mechanics and statistical thermodynamics .

- Neural network predictions : Train models on datasets of analogous aldehydes (e.g., 4-Hydroxybenzaldehyde ) to estimate reactivity and partition coefficients.

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

- Data triangulation : Cross-validate results across multiple analytical techniques (e.g., XRD for crystallinity, DSC for thermal stability) .

- Error source analysis : Investigate variables like solvent purity, reaction time, and atmospheric moisture. For example, discrepancies in melting points may arise from polymorphic forms .

- Peer benchmarking : Compare methodologies with published protocols for structurally similar compounds (e.g., 4-Methoxybenzaldehyde ).

Q. What role does the cyclopropyl group play in the reactivity and stability of this compound?

- Steric effects : The cyclopropyl moiety may hinder electrophilic substitution at the ortho position, directing reactions to the aldehyde group.

- Electronic influence : The strained cyclopropane ring can alter electron density, affecting redox behavior (e.g., susceptibility to oxidation).

- Stability under acidic/basic conditions : Test degradation pathways via accelerated stability studies, referencing analogs like 4-(Cyclopropylmethoxy)phenol derivatives .

Methodological Recommendations

- Literature review : Use CAS Common Chemistry and NIST WebBook to access peer-reviewed data on aldehydes .

- Safety compliance : Adopt hazard mitigation practices from Safety Data Sheets (SDS) of related compounds (e.g., 2-Hydroxy-4-methoxybenzaldehyde ).

- Ethical reporting : Clearly state limitations (e.g., unverified toxicity) and adhere to CC-BY-NC licensing for data reuse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.